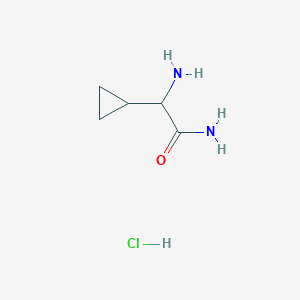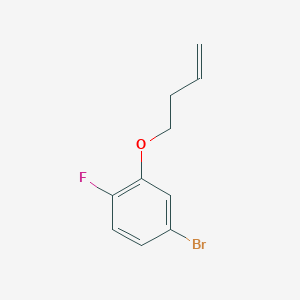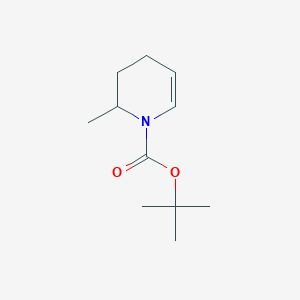
3-(3-Fluoropropoxy)benzoic acid
Descripción general
Descripción
3-(3-Fluoropropoxy)benzoic acid is an organic compound. It is a white to light yellow crystal powder that poses a significantly acidic nature . It is used as an intermediate in organic synthesis and pharmaceutical intermediates .
Synthesis Analysis
The synthesis of 3-(3-Fluoropropoxy)benzoic acid or similar compounds often involves the use of benzoic acid derivatives . For example, colloidal covalent organic framework (COF) synthesis enables morphological control of crystallite size and shape . In another study, fourteen novel compounds having benzoic acid as acidic head, hydrazone as linker and substituted diaryl sulfanyl/aryl-cyclohexylsulfanyl as a hydrophobic tail were synthesized .Molecular Structure Analysis
The molecular structure of 3-(3-Fluoropropoxy)benzoic acid contains a total of 25 bond(s); 14 non-H bond(s), 7 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 hydroxyl group(s) and 1 ether(s) (aromatic) .Aplicaciones Científicas De Investigación
3-(3-Fluoropropoxy)benzoic acid is a specialized chemical compound that has various applications in scientific research. Its structure comprises a benzoic acid moiety linked to a fluoropropoxy group, suggesting its potential utility in synthesizing pharmacological agents, exploring novel material properties, or serving as an intermediate in organic synthesis. Despite its significance, direct studies specifically highlighting the applications of 3-(3-Fluoropropoxy)benzoic acid are limited. However, insights can be drawn from research on related benzoic acid derivatives and fluorinated compounds, emphasizing their roles in medical, environmental, and material science domains.
Pharmacological Potential
Benzoic acid derivatives, including structures related to 3-(3-Fluoropropoxy)benzoic acid, have been extensively studied for their pharmacological properties. For instance, benzoic acid and its derivatives are recognized for their antimicrobial and antifungal capacities, implying potential applications in developing new therapeutic agents (Mao, X., Yang, Qing, Chen, Daiwen, Yu, B., & He, Jun, 2019). Moreover, the fluorination of organic compounds, a feature in 3-(3-Fluoropropoxy)benzoic acid, is known to enhance the biological activity and metabolic stability of pharmaceuticals, suggesting its utility in drug design and development.
Material Science and Environmental Applications
In material science, fluorinated compounds, akin to 3-(3-Fluoropropoxy)benzoic acid, offer unique properties such as high thermal stability and resistance to solvents and acids, which are valuable in creating advanced polymers and coatings (Garg, K. K., & Prasad, B., 2017). These attributes can be instrumental in developing new materials with specific desired features, including biocompatibility, environmental resistance, and application in sustainable technologies.
Biodegradation and Toxicity Studies
Studies focusing on the environmental impact and biodegradation of benzoic acid derivatives provide insights into the ecological implications of using such compounds. The research on microbial degradation of polyfluoroalkyl chemicals, for example, helps understand the environmental fate of fluorinated compounds, including potential by-products and their toxicity, which is crucial for assessing the environmental safety of new fluorinated derivatives (Liu, Jinxia, & Avendaño, Sandra Mejia, 2013).
Safety And Hazards
Propiedades
IUPAC Name |
3-(3-fluoropropoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c11-5-2-6-14-9-4-1-3-8(7-9)10(12)13/h1,3-4,7H,2,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUWPJNZLQVIGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCF)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoropropoxy)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate](/img/structure/B1444651.png)
![4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol](/img/structure/B1444652.png)




